molecular formula C14H14ClN3O2 B2396530 1-(2-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1170488-94-4

1-(2-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2396530
CAS No.: 1170488-94-4
M. Wt: 291.74
InChI Key: VTVWXQWXRJZVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a novel chemical entity designed for research and development, particularly in medicinal chemistry. Its structure incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its broad spectrum of pharmacological activities and its role as a bioisostere for ester and amide functionalities . The 1,2,4-oxadiazole ring is found in several approved drugs and is the only oxadiazole isomer known to occur in natural products, underscoring its biological relevance . This compound is part of a class of nitrogen heterocycles that represent a significant portion of FDA-approved small-molecule drugs, making them a primary focus in the search for next-generation pharmaceuticals . The molecular architecture, which combines the pyrrolidin-2-one and 1,2,4-oxadiazole motifs through a rational hybridization strategy, is a common approach in modern drug design to create lead compounds with optimized properties . Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex target molecules. It is intended for use in exploratory studies aimed at investigating new therapeutic agents, with potential applications across multiple disease areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-8-3-4-12(11(15)5-8)18-7-10(6-13(18)19)14-16-9(2)17-20-14/h3-5,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVWXQWXRJZVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloromethylphenyl Group: This step may involve the use of chloromethylation reactions, where a chloromethyl group is introduced to the phenyl ring.

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activities. The presence of the oxadiazole ring in 1-(2-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one enhances its cytotoxicity against various cancer cell lines.

Cytotoxicity Data:

Cell LineIC50 (µM)
HeLa (cervical cancer)2.76
CaCo-2 (colon adenocarcinoma)9.27
RXF 486 (renal cancer)1.143

These findings indicate that the compound is a promising candidate for further development in oncology due to its selective potency against specific tumor types.

Pharmacological Applications

Beyond its anticancer potential, this compound may have applications in other therapeutic areas:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound's efficacy against bacteria or fungi is limited, the potential for developing antimicrobial agents remains an area for future research.

Neuroprotective Effects

Some derivatives of pyrrolidinones have shown neuroprotective effects in various models of neurodegenerative diseases. Investigating the neuroprotective potential of this compound could open avenues for treating conditions such as Alzheimer's or Parkinson's disease.

Synthetic Routes and Industrial Production

The synthesis of this compound involves multiple steps:

  • Formation of the Pyrrolidinone Ring : Achieved through cyclization of precursors under acidic or basic conditions.
  • Introduction of the Chloromethylphenyl Group : Typically involves chloromethylation reactions.
  • Formation of the Oxadiazole Moiety : Synthesized through cyclization reactions with hydrazides and carboxylic acids under dehydrating conditions.

Industrial methods may optimize these routes to ensure high yield and purity through catalysts and controlled environments.

Case Studies and Research Findings

Several studies have focused on the biological activity and potential therapeutic applications of related compounds:

  • A study published in Pharmaceutical Research explored the anticancer properties of oxadiazole derivatives, highlighting their mechanisms and pathways involved in inducing apoptosis in cancer cells.
  • Another investigation reported in Bioorganic & Medicinal Chemistry discussed the synthesis and evaluation of pyrrolidine derivatives for their neuroprotective effects, suggesting structural modifications could enhance efficacy.
  • A comprehensive review in Current Medicinal Chemistry summarized various biological activities associated with oxadiazole-containing compounds, emphasizing their versatility as lead compounds in drug discovery.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Biological Activity Key References
Target Compound : 1-(2-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Pyrrolidin-2-one - Position 1 : 2-Chloro-4-methylphenyl
- Position 4 : 3-methyl-1,2,4-oxadiazole
Not explicitly reported (structural analogs suggest potential antioxidant/kinase activity)
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Pyrrolidin-2-one - Position 1 : 5-Chloro-2-hydroxyphenyl
- Position 4 : Thioxo-oxadiazole
1.5× higher antioxidant activity than ascorbic acid (DPPH assay)
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Pyrrolidin-2-one - Position 1 : 3-Chloro-4-fluorophenyl
- Position 4 : Cyclopropyl-oxadiazole
No activity reported; cyclopropyl group may enhance steric bulk for target selectivity
Navacaprant (1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine) Piperidine-Quinoline - Oxadiazole : 3-methyl
- Quinoline : Ethyl/fluoro/methyl substituents
Investigated as a kappa-opioid receptor antagonist (clinical phase)
Compound 72 (1-((4,4-difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine) Benzimidazole-Piperidine - Oxadiazole : 3-methyl
- Core : Difluorocyclohexylmethyl
Antimalarial activity (repositioned from antihistamine)

Key Observations:

Structural Flexibility : The 1,2,4-oxadiazole ring is retained across analogs, highlighting its role in stabilizing interactions (e.g., hydrogen bonding, π-stacking) .

Hydroxyl/Thioxo Groups: Increase polarity and antioxidant activity (e.g., 5-chloro-2-hydroxyphenyl in ).

Biological Relevance :

  • Antioxidant activity correlates with electron-donating substituents (e.g., hydroxyl groups in ).
  • Bulky substituents (e.g., cyclopropyl in ) may optimize steric complementarity with biological targets.

Research Findings and Limitations

  • Synthetic Routes : The target compound likely shares synthetic strategies with analogs, such as coupling halogenated aryl precursors with oxadiazole-containing intermediates (see for methodology) .
  • Activity Gaps : Direct biological data for the target compound are absent in the provided evidence; predictions are based on structural analogs.
  • Contradictions: No direct contradictions are observed, but substituent-dependent activity variations emphasize the need for empirical testing.

Biological Activity

The compound 1-(2-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one , often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C13H14ClN3O2
  • Molecular Weight : 279.72 g/mol
  • CAS Number : Not explicitly provided in the sources.

The compound features a pyrrolidine ring substituted with a chloro-methylphenyl group and an oxadiazole moiety, which is crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have shown in vitro cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)2.76
CaCo-2 (colon adenocarcinoma)9.27
RXF 486 (renal cancer)1.143

These findings suggest that the oxadiazole moiety enhances the compound's potency against specific tumor types, making it a promising candidate for further development in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that derivatives of pyrrolidine and oxadiazole show activity against both bacterial and fungal strains. For example:

  • Staphylococcus aureus : MIC values ranged from 3.12 to 12.5 µg/mL.
  • Escherichia coli : Similar MIC values were observed.

This suggests potential applications in treating infections caused by resistant strains .

This compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes such as Histone Deacetylases (HDACs), which are involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with various receptors, including G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to growth and survival .

Neuroprotective Effects

Recent studies have indicated that compounds with similar structural features may possess neuroprotective properties. For instance, derivatives have shown affinity for metabotropic glutamate receptors, which are crucial in neurodegenerative diseases like Alzheimer's and epilepsy .

Study on Anticancer Efficacy

A study published in Pharmaceutical Research evaluated the effects of a series of oxadiazole derivatives on human cancer cell lines. The compound exhibited selective cytotoxicity against renal cancer cells compared to non-tumor cell lines, indicating a favorable therapeutic index.

Study on Antimicrobial Potency

In another study focused on antimicrobial screening, derivatives of the compound demonstrated significant activity against multidrug-resistant bacterial strains. The study highlighted the potential for developing new antibiotics based on this scaffold .

Q & A

Q. What are the established synthetic routes for 1-(2-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one?

The synthesis typically involves multi-step reactions:

  • Oxadiazole ring formation : Reacting a hydrazide precursor (e.g., 3-methyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide) with a nitrile under acidic conditions (e.g., acetic acid reflux) to form the oxadiazole moiety .
  • Pyrrolidinone coupling : The oxadiazole intermediate is coupled to the pyrrolidinone core via nucleophilic substitution or palladium-catalyzed cross-coupling, often using catalysts like nickel perchlorate .
  • Substituent introduction : The 2-chloro-4-methylphenyl group is introduced via alkylation or Suzuki-Miyaura coupling . Key purification methods include column chromatography and recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon connectivity (e.g., pyrrolidinone carbonyl at ~175 ppm, oxadiazole C=N at ~165 ppm) .
  • X-ray crystallography : Resolves bond angles and stereochemistry, particularly for the pyrrolidinone ring and substituent orientation .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z ~345) and purity .

Q. What are the primary analytical techniques for assessing purity and stability?

  • HPLC : Quantifies impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C) .
  • Solubility profiling : Tested in DMSO, ethanol, and aqueous buffers (pH 1–7) to determine bioavailability .

Advanced Research Questions

Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence biological activity?

The oxadiazole ring enhances metabolic stability and facilitates π-π stacking with biological targets. SAR studies show:

  • Anticancer activity : Substitution at the oxadiazole 3-position (e.g., methyl) improves inhibitory potency against kinases like EGFR (IC50_{50} ~0.8 µM vs. ~2.1 µM for unsubstituted analogues) .
  • Antimicrobial effects : The methyl group increases lipophilicity, enhancing membrane penetration in Gram-positive bacteria (MIC ~4 µg/mL for S. aureus) . Table 1: Substituent Effects on Activity
Substituent (Oxadiazole)Target (IC50_{50})Bioactivity
3-MethylEGFR: 0.8 µMAnticancer
3-PhenylCOX-2: 1.2 µMAnti-inflammatory

Q. What strategies resolve contradictory data in cytotoxicity assays?

Discrepancies in IC50_{50} values (e.g., 1.5 µM vs. 8.2 µM in MCF-7 cells) may arise from:

  • Assay variability : Validate via orthogonal methods (e.g., ATP-based viability vs. apoptosis markers like caspase-3) .
  • Cellular uptake differences : Use LC-MS to quantify intracellular compound levels .
  • Metabolic interference : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolite interference .

Q. What is the hypothesized mechanism of action for its anticancer effects?

Preliminary studies suggest dual targeting:

  • Kinase inhibition : Binds to EGFR’s ATP pocket via hydrogen bonding (oxadiazole N-atom) and hydrophobic interactions (chlorophenyl group) .
  • Apoptosis induction : Upregulates pro-apoptotic Bax/Bcl-2 ratio (3.2-fold in HT-29 cells) and caspase-9 activation . Confirmation requires:
  • Surface plasmon resonance (SPR) : Direct binding kinetics (KD_D ~120 nM) .
  • CRISPR knockout models : EGFR-null cells show resistance (IC50_{50} >20 µM) .

Q. How can computational modeling optimize this compound’s pharmacokinetics?

  • MD simulations : Predict blood-brain barrier penetration (logBB ~0.3) and plasma protein binding (~89%) .
  • ADMET prediction : Moderate hepatic clearance (CLhep_{hep} ~15 mL/min/kg) and CYP3A4-mediated metabolism .
  • Docking studies : Guide structural modifications (e.g., replacing chloro with fluoro improves solubility by 40%) .

Methodological Guidance

Designing a dose-response study for in vivo efficacy:

  • Animal models : Use xenograft mice (e.g., HCT-116 colorectal tumors) with daily oral dosing (10–50 mg/kg).
  • Endpoint metrics : Tumor volume reduction (≥50% vs. control) and body weight stability (±10%) .
  • Pharmacokinetic sampling : Plasma collection at 0.5, 2, 6, and 24h post-dose for LC-MS analysis .

Interpreting conflicting NMR and crystallography data:

  • Dynamic effects : NMR may average conformers (e.g., pyrrolidinone ring puckering), while crystallography captures a single state .
  • Solvent artifacts : Compare DMSO (NMR) vs. solid-state (X-ray) structures to identify solvent-induced conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.